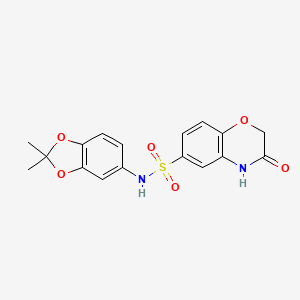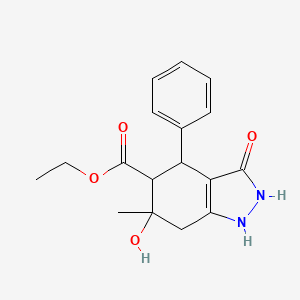
ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions.
Functional Group Introduction: Subsequent steps involve the introduction of hydroxyl, methyl, and carboxylate groups. This can be achieved through selective functionalization reactions such as hydroxylation, methylation, and esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Key factors include:
Catalysts: Use of efficient catalysts to increase yield and selectivity.
Reaction Conditions: Optimization of temperature, pressure, and solvent systems to ensure scalability and cost-effectiveness.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the indazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield corresponding ketones, while substitution reactions can introduce various functional groups onto the indazole ring.
Scientific Research Applications
Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate involves its interaction with various molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, influencing cellular signaling processes.
Affect Gene Expression: Alter the expression of genes related to disease progression or cellular function.
Comparison with Similar Compounds
Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate can be compared with other indazole derivatives such as:
Indazole-3-carboxylic acid: Known for its anti-inflammatory properties.
2-Phenylindazole: Studied for its anticancer activity.
5-Nitroindazole: Investigated for its neuroprotective effects.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H20N2O4 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
ethyl 6-hydroxy-6-methyl-3-oxo-4-phenyl-2,4,5,7-tetrahydro-1H-indazole-5-carboxylate |
InChI |
InChI=1S/C17H20N2O4/c1-3-23-16(21)14-12(10-7-5-4-6-8-10)13-11(9-17(14,2)22)18-19-15(13)20/h4-8,12,14,22H,3,9H2,1-2H3,(H2,18,19,20) |
InChI Key |
BQTVUFVSWJPWQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C2=C(CC1(C)O)NNC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


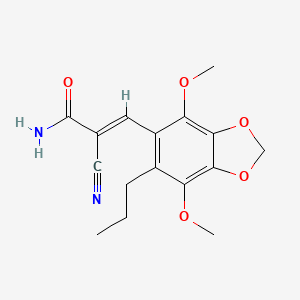
![3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11483350.png)
![1,11-Dihydrobenzo[f]tetrazolo[1,5-a]quinazoline](/img/structure/B11483360.png)
![Benzamide, 4-fluoro-N-[2-[2-(2-thienyl)acetyl]phenyl]-](/img/structure/B11483370.png)
![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B11483384.png)
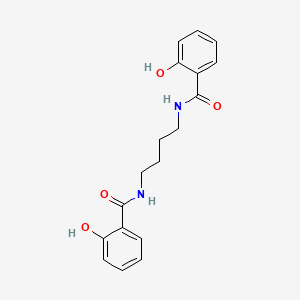
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-2-amine](/img/structure/B11483390.png)

![4-(2-Methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11483398.png)
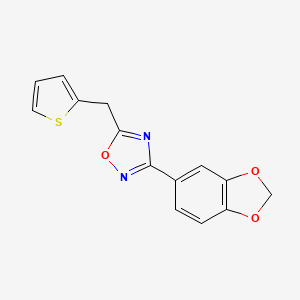
![N-(3-chlorophenyl)-N'-[5-(hydroxymethyl)-2-(4-morpholinophenyl)-1,3-dioxan-5-yl]urea](/img/structure/B11483409.png)
![N-1-adamantyl-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea](/img/structure/B11483416.png)
![3-chloro-N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11483421.png)
